molecular formula C23H28N2O5S B2977940 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 922123-93-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide

Numéro de catalogue: B2977940
Numéro CAS: 922123-93-1
Poids moléculaire: 444.55
Clé InChI: FSZVUOKDYMYOBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide substituent. The compound’s structure includes:

  • A 1,4-oxazepine ring with a 5-allyl group, 3,3-dimethyl substitution, and a 4-oxo moiety.
  • A sulfonamide group at the 8-position of the benzo ring, substituted with a 5-ethyl-2-methoxybenzene ring.

Propriétés

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-6-12-25-18-10-9-17(14-20(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-11-19(21)29-5/h6,8-11,13-14,24H,1,7,12,15H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZVUOKDYMYOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H24N2O4C_{22}H_{24}N_{2}O_{4} with a molecular weight of approximately 380.4 g/mol. The structural representation is crucial for understanding its biological interactions and mechanisms.

1. Antimicrobial Activity

Research has indicated that derivatives of oxazepin compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains with promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

2. Anti-inflammatory Effects

Studies have shown that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) possess anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase (COX) enzymes.

Compound COX-1 IC50 (μM) COX-2 IC50 (μM)
N-(5-allyl...)19.45 ± 0.0731.4 ± 0.12
Celecoxib11.7 ± 0.238.72 ± 0.28

The compound's selective inhibition of COX-2 over COX-1 indicates its potential as an anti-inflammatory drug with fewer gastrointestinal side effects compared to traditional NSAIDs.

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. In vitro studies revealed significant cytotoxicity against leukemia cell lines.

Cell Line GI50 (nM)
CCRF-CEM (Leukemia)10
MCF7 (Breast Cancer)50

This data suggests that the compound may interact with cellular pathways involved in cancer proliferation and survival.

Case Study: Synthesis and Evaluation

A study conducted at the University of Bath synthesized several derivatives of oxazepin compounds including N-(5-allyl...). The synthesized compounds were evaluated for their biological activity using various assays including:

  • 17β-HSD Type 3 Assay : The compound showed significant inhibition with an IC50 value of approximately 900 nM.
  • Cytotoxicity Assays : The compound was tested against multiple cancer cell lines demonstrating varied levels of cytotoxicity.

Comparaison Avec Des Composés Similaires

Substituent Effects on Molecular Properties

  • Electron-Withdrawing Groups (e.g., -F, -Cl):
    • The 2,5-difluoro () and 2,4-difluoro () analogs exhibit higher electronegativity, which may enhance interactions with polar residues in target proteins. Chlorine in adds both electronegativity and steric bulk.
  • Electron-Donating Groups (e.g., -OCH₃, -CH₃):
    • The target compound’s 2-methoxy group donates electrons, increasing resonance stability. The 4-methyl group in offers simpler hydrophobicity without electronic effects.

Molecular Weight and Solubility

  • Molecular weights range from 400.5 () to 422.9 (), with halogenated derivatives (F, Cl) generally heavier. The target compound’s weight is likely comparable but unconfirmed due to missing data.
  • Limited physical property data (e.g., solubility, logP) in the evidence precludes direct comparisons of bioavailability or pharmacokinetics.

Research Implications and Limitations

The structural diversity among these analogs highlights the tunability of the benzo[b][1,4]oxazepine scaffold. Key considerations for future studies include:

  • Synthetic Accessibility: Fluorinated and chlorinated derivatives () may require specialized reagents, whereas methyl/methoxy-substituted compounds (target, ) are synthetically simpler.
  • Biological Screening: Comparative assays evaluating binding affinity, enzymatic inhibition, or cellular activity are needed to correlate substituent effects with functional outcomes.
  • Crystallographic Data: Tools like SHELX () could resolve 3D structures to validate binding modes and conformational preferences.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.